molecular formula C22H26FN3O3 B6499553 N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide CAS No. 954026-43-8

N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide

Cat. No.: B6499553
CAS No.: 954026-43-8
M. Wt: 399.5 g/mol
InChI Key: VQVQABUXPXGPQQ-UHFFFAOYSA-N
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Description

N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the 3-fluoro-4-methylphenyl intermediate:

    Synthesis of the 2-phenylmorpholine intermediate: This involves the formation of a morpholine ring with a phenyl substituent.

    Coupling of intermediates: The final step involves coupling the two intermediates through a diamide linkage under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluoro and methyl groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of fluoro, methyl, and morpholine groups in N’-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3/c1-16-8-9-18(14-19(16)23)25-22(28)21(27)24-10-5-11-26-12-13-29-20(15-26)17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQABUXPXGPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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